molecular formula C15H12ClN3OS2 B11262500 1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No.: B11262500
M. Wt: 349.9 g/mol
InChI Key: MHHNYODQDGIPNA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a synthetic organic compound characterized by its complex molecular structure. It features a chlorophenyl group, a triazole ring, and a thienyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the thienyl group. The final step involves the coupling of the chlorophenyl group with the triazole-thienyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or thienyl derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and thienyl group can play crucial roles in binding to these targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-2-{[4-methyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone: Similar structure but with a furan ring instead of a thienyl group.

    1-(4-chlorophenyl)-2-{[4-methyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]thio}ethanone: Contains a pyridyl group instead of a thienyl group.

Uniqueness: 1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C15H12ClN3OS2

Molecular Weight

349.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H12ClN3OS2/c1-19-14(13-3-2-8-21-13)17-18-15(19)22-9-12(20)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3

InChI Key

MHHNYODQDGIPNA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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